8-Fluoroquinoline-2-carboxylic acid

Catalog No.
S886125
CAS No.
914208-13-2
M.F
C10H6FNO2
M. Wt
191.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
8-Fluoroquinoline-2-carboxylic acid

CAS Number

914208-13-2

Product Name

8-Fluoroquinoline-2-carboxylic acid

IUPAC Name

8-fluoroquinoline-2-carboxylic acid

Molecular Formula

C10H6FNO2

Molecular Weight

191.16 g/mol

InChI

InChI=1S/C10H6FNO2/c11-7-3-1-2-6-4-5-8(10(13)14)12-9(6)7/h1-5H,(H,13,14)

InChI Key

IAHHHCKXIHRMHY-UHFFFAOYSA-N

SMILES

C1=CC2=C(C(=C1)F)N=C(C=C2)C(=O)O

Canonical SMILES

C1=CC2=C(C(=C1)F)N=C(C=C2)C(=O)O

8-Fluoroquinoline-2-carboxylic acid is a derivative of quinoline, characterized by the presence of a fluorine atom at the eighth position and a carboxylic acid group at the second position of the quinoline ring. Its molecular formula is C9H6FNO2C_9H_6FNO_2 with a molecular weight of approximately 191.16 g/mol. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of antimicrobial agents and other pharmaceuticals due to its structural features that allow for interaction with biological targets.

Typical of carboxylic acids and heterocyclic compounds. Key reactions include:

  • Esterification: The carboxylic acid group can react with alcohols to form esters.
  • Amidation: Reaction with amines can yield amides, which are important in drug development.
  • Nucleophilic Substitution: The fluorine atom can be substituted by nucleophiles, leading to various derivatives.
  • Decarboxylation: Under certain conditions, the carboxylic acid group may be removed, resulting in the formation of quinoline derivatives.

These reactions are essential for synthesizing derivatives that may exhibit enhanced biological activity or improved pharmacokinetic properties.

Research indicates that 8-fluoroquinoline-2-carboxylic acid exhibits significant biological activity, particularly as an antimicrobial agent. Compounds in this class have been shown to inhibit bacterial growth and possess activity against various pathogens. The presence of the fluorine atom enhances lipophilicity, which may improve membrane permeability and bioavailability. Additionally, derivatives of this compound are being investigated for their potential as anti-cancer agents due to their ability to interfere with DNA replication processes.

Several methods exist for synthesizing 8-fluoroquinoline-2-carboxylic acid:

  • Traditional Synthetic Routes: These often involve multi-step processes starting from simpler quinoline derivatives, typically requiring harsh reaction conditions and lengthy purification steps.
  • Green Chemistry Approaches: Recent studies have focused on eco-friendly methods that utilize sustainable solvents and catalysts. For instance, one method employs a molybdenum-based catalyst in water under reflux conditions, yielding high purity products in shorter reaction times .
  • One-Pot Reactions: Advances in synthetic methodologies have led to one-pot reactions that simplify the synthesis while minimizing waste and improving yields.

8-Fluoroquinoline-2-carboxylic acid has several applications:

  • Pharmaceuticals: It serves as a precursor for various drugs, particularly those targeting bacterial infections.
  • Research: Its derivatives are used in biological research to study mechanisms of action against pathogens.
  • Material Science: The compound may also find applications in developing novel materials due to its unique chemical properties.

Interaction studies involving 8-fluoroquinoline-2-carboxylic acid often focus on its binding affinity with biological targets such as enzymes and receptors. These studies utilize techniques like:

  • Molecular Docking: To predict how the compound interacts at a molecular level with target proteins.
  • In Vitro Assays: To evaluate its antimicrobial efficacy against specific strains of bacteria or fungi.
  • ADMET Profiling: Assessing absorption, distribution, metabolism, excretion, and toxicity properties to predict pharmacokinetic behavior.

Several compounds share structural similarities with 8-fluoroquinoline-2-carboxylic acid. Here’s a comparison highlighting its uniqueness:

Compound NameStructure CharacteristicsUnique Features
4-Ethoxy-8-fluoroquinoline-2-carboxylic acidEthoxy group at the fourth positionEnhanced solubility; potential for different bioactivity
2-Chloro-8-fluoroquinoline-4-carboxylic acidChlorine substituent at the second positionDifferent electronic properties affecting reactivity
Methyl 4,7-dichloro-8-fluoroquinoline-2-carboxylateMethyl ester form; dichloro substitutionsAltered lipophilicity; potential prodrug characteristics

The presence of different substituents leads to variations in biological activity and chemical reactivity, making each compound suitable for specific applications while maintaining the core quinoline structure.

XLogP3

2.2

Wikipedia

8-Fluoroquinoline-2-carboxylic acid

Dates

Last modified: 08-16-2023

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